2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
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Overview
Description
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE is a complex organic compound featuring both trifluoromethyl and cyclopropyl groups. These functional groups are known for their significant impact on the compound’s chemical properties, such as increased lipophilicity and metabolic stability . The presence of these groups makes the compound a valuable target in pharmaceutical and agrochemical research.
Preparation Methods
The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE involves multiple steps, typically starting with the formation of the pyrazole rings. . The cyclopropyl group is often introduced through cyclopropanation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a pharmaceutical agent due to its stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group contributes to the compound’s rigidity, affecting its overall conformation and interaction with biological molecules .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated and cyclopropyl-substituted pyrazoles. These compounds share some chemical properties but differ in their specific biological activities and applications. For example, trifluoromethyl ketones are known for their use in medicinal chemistry due to their stability and reactivity . The unique combination of trifluoromethyl and cyclopropyl groups in 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H14F6N4O2 |
---|---|
Molecular Weight |
384.28 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one |
InChI |
InChI=1S/C14H14F6N4O2/c1-7(11(25)24-12(26,4-5-21-24)14(18,19)20)23-9(8-2-3-8)6-10(22-23)13(15,16)17/h5-8,26H,2-4H2,1H3 |
InChI Key |
YBTXKHPJACKOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C(CC=N1)(C(F)(F)F)O)N2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
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